molecular formula C6H5NO4 B057710 3-Nitrobenzene-1,2-diol CAS No. 6665-98-1

3-Nitrobenzene-1,2-diol

Cat. No. B057710
CAS RN: 6665-98-1
M. Wt: 155.11 g/mol
InChI Key: YHKWFDPEASWKFQ-UHFFFAOYSA-N
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Description

3-Nitrobenzene-1,2-diol is a chemical compound obtained through various physical and chemical processes. It's a molecule of interest in several chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of similar nitrobenzene derivatives often involves processes such as sulfonation, nitration, and hydrolysis. For example, Zhang Chun-xia (2011) describes the synthesis of 1,3-dimethoxy-2-nitrobenzene from resorcinol through sulfonation and nitration processes, yielding 2-nitrobenzene-1,3-diol with a high purity of over 98.5% (Zhang, 2011).

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be quite complex. For instance, the crystal structure of 2-(3-nitrophenyl)-1,3-dithiane, as studied by Caracelli et al. (2015), shows a chair conformation of the 1,3-dithiane ring with a nitrobenzene substituent occupying an equatorial position (Caracelli et al., 2015).

Chemical Reactions and Properties

Nitrobenzene compounds, including 3-Nitrobenzene-1,2-diol, engage in various chemical reactions. They are often involved in nucleophilic aromatic addition reactions, as shown in studies like that of Velzen et al. (2010), where 1,3,5-trinitrobenzene reacts with diazomethane (Velzen et al., 2010).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structures are key characteristics of nitrobenzene derivatives. For example, Mossakowska and Wójcik (2007) studied the thermal vibrations and melting point of 1-chloro-2-nitrobenzene, which is structurally related to 3-Nitrobenzene-1,2-diol (Mossakowska & Wójcik, 2007).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are crucial in understanding 3-Nitrobenzene-1,2-diol. Studies like that of Bosch et al. (2022) provide insights into the intermolecular interactions and energies in structures of nitrobenzene derivatives (Bosch et al., 2022).

Scientific Research Applications

  • Synthesis of Chemical Compounds:

    • 3-Nitrobenzene-1,2-diol derivatives have been utilized in the synthesis of various chemical compounds. For instance, 2-Nitrobenzene-1,3-diol, a related compound, was used in synthesizing 1,3-dimethoxy-2-nitrobenzene, demonstrating its potential in organic synthesis processes (Zhang Chun-xia, 2011).
  • Electrochemical Studies:

    • Research on nitrobenzene derivatives, including 3-Nitrobenzene-1,2-diol, has contributed to understanding electron attachment processes and the formation of negative ions, which are significant in electrochemistry and material science (Asfandiarov et al., 2007).
  • Environmental Remediation:

    • 3-Nitrobenzene-1,2-diol and its derivatives have been studied for their role in environmental remediation, such as in the reduction of nitrobenzene in synthetic wastewater using zerovalent iron. This research is critical for treating industrial wastewater and mitigating environmental pollution (Mantha et al., 2001).
  • Material Science:

    • In material science, derivatives of 3-Nitrobenzene-1,2-diol have been used in developing new conducting materials. For example, polyalkylthiophene functionalized with a 1,2-diol group was synthesized for potential applications in electronics and sensor technologies (Li et al., 1999).
  • Analytical Chemistry:

    • The compound has also been involved in studies related to analytical chemistry, such as in the extraction of cations into nitrobenzene and their analytical applications. This research aids in developing new analytical methods for various chemicals (Makrlík & Va Nura, 1985).

Safety And Hazards

3-Nitrobenzene-1,2-diol is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and ensuring adequate ventilation .

properties

IUPAC Name

3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKWFDPEASWKFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901759
Record name 3-Nitro-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzene-1,2-diol

CAS RN

6665-98-1
Record name 3-Nitrocatechol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6665-98-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitro-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of catechol (5 g, 45 mmol) in Et2O (187 mL) cooled to 0° C. was added dropwise fuming HNO3 (2 mL). After addition, the reaction was allowed to stand at rt overnight, and the Et2O was removed by evaporation under reduced pressure. The residue was triturated with pentane (3×), and the combined organics were dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was chromatographed (silica gel) eluting with 10%-20% EtOAc/hexane to give the title compound (2.94 g).
Quantity
5 g
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reactant
Reaction Step One
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Quantity
187 mL
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solvent
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Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of pyrocatechol (60 g, 0.54 mol) in ether (2000 mL) at 0° C. was added fuming nitric acid (24 mL) dropwise. After the addition was over, the reaction was allowed to stand at room temperature for 20 minutes, decanted into ice-water and the resulting solution was extracted with ether. The combined organic extracts were neutralized with aqueous sodium carbonate (10%), dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The residue obtained was purified by silica gel column chromatography (petroleum ether/ethyl acetate 5/1) to afford the product 3-nitrobenzene-1,2-diol (25 g, yield 30%). 1H NMR (400 MHz, CDCl3) δ ppm 10.62 (s, 1H), 7.64-7.67 (dd, 1H, J=1.6 Hz, 8.8 Hz), 7.23-7.26 (m, 1H), 6.89-6.93 (t, 1H, J=8.4 Hz), 5.79 (br, 1H).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
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Quantity
2000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitrobenzene-1,2-diol
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Reactant of Route 6
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Citations

For This Compound
55
Citations
M Massacret, P Lhoste, R Lakhmiri… - European journal of …, 1999 - Wiley Online Library
The reaction of 1,4‐bis(methoxycarbonyloxy)but‐2‐ene (2a–3a) or 3,4‐bis(methoxycarbonyloxy)but‐1‐ene (4a) with various substituted benzene‐1,2‐diols was catalyzed by a …
ME Hidalgo, C De la Rosa, H Carrasco, W Cardona… - Quimica …, 2009 - SciELO Brasil
Toxicity and antioxidant capacity of eugenol derivatives (E2 = 2-Methoxy-4-[1-propenylphenyl]acetate, E3 = 4-Allyl-2-methoxyphenylacetate, E4 = 4-Allyl-2-methoxy-4-nitrophenol, E5 = …
Number of citations: 67 www.scielo.br
AN Kravchenko, SV Vasilevskii, GA Gazieva… - Tetrahedron, 2018 - Elsevier
For the first time 5,7-di-tert-butyl-1,3-dimethyl-3a,9a-diphenyl-3,3a-dihydro-1H-benzo[5,6][1,4]dioxino[2,3-d]imidazol-2(9aH)-one 13 and complex 9 of 4,6-di-tert-butyl-3-nitrobenzene-1,2…
Number of citations: 8 www.sciencedirect.com
H Carrasco A, L Espinoza C, V Cardile… - Journal of the Brazilian …, 2008 - SciELO Brasil
Eugenol (4-allyl-2-methoxyphenol) (1) has been reported to possess antioxidant and anticancer properties. In an attempt to enhance intrinsic activity of this natural compound, some …
Number of citations: 97 www.scielo.br
R Praveena, K Anbazhakan, L Gerli Candia… - 2020 - repositoriodigital.ucsc.cl
Derivatives of parent molecules possess similar structural activity which makes them to be the topic of equal interest. In the present work, a naturally occurring acid eugenol and its co …
Number of citations: 1 repositoriodigital.ucsc.cl
K Anbazhakan, K Sadasivam, R Praveena… - Structural Chemistry, 2020 - Springer
Derivatives of parent molecules possess similar structural activity which makes them to be the topic of equal interest. In the present work, a naturally occurring acid eugenol and its co …
Number of citations: 5 link.springer.com
JR Candido Júnior, LAS Romeiro, ES Marinho… - Journal of Molecular …, 2022 - Springer
This work investigated the antioxidant potential of acetylated and nitrated eugenol derivatives through structural analysis and the mechanism of hydrogen atomic transfer (HAT) by …
Number of citations: 5 link.springer.com
D Sinou - Current Organic Chemistry, 2005 - ingentaconnect.com
The 2,3-dihydro-1,4-benzodioxin structure is present in compounds having some interesting biological properties. The first access to this structure, performed from 2-alkyl-1,4-…
Number of citations: 2 www.ingentaconnect.com
A Madrid, L Espinoza, C Pavez, H Carrasco… - Journal of the Chilean …, 2014 - SciELO Chile
The aim of this study was to determine the influence of substituents in aromatic ring and the side chain of safrole on the antioxidant capacity and toxicity of twelve synthetic derivatives of …
Number of citations: 10 www.scielo.cl
JR Labrosse, P Lhoste, F Delbecq… - European Journal of …, 2003 - Wiley Online Library
Methyl 1‐methylprop‐2‐ynyl carbonate reacts with 3‐ and 4‐substituted benzene‐1,2‐diols to give 2,3‐dihydro‐3‐methyl‐2‐methylidene‐1,4‐benzodioxines, as a mixture of …

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